molecular formula C18H16N4O3S3 B2825652 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 878683-34-2

2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2825652
CAS No.: 878683-34-2
M. Wt: 432.53
InChI Key: GFTQGASTYPNARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a structurally complex molecule featuring a thieno[2,3-d]pyrimidine core modified with an ethyl group at position 6, a furan-2-ylmethyl substituent at position 3, and a sulfanyl-linked acetamide moiety bound to a 1,3-thiazol-2-yl group. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S3/c1-2-12-8-13-15(28-12)21-18(22(16(13)24)9-11-4-3-6-25-11)27-10-14(23)20-17-19-5-7-26-17/h3-8H,2,9-10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTQGASTYPNARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Reported Activities

Compound Class/Substituents Biological Activity Reference
Spiro-fused thieno[2,3-d]pyrimidines (e.g., 6-ethyl-3-substituted derivatives) EGFR, CK2, FGFR1, and B-raf kinase inhibition
4-Substituted thieno[2,3-d]pyrimidines (e.g., trifluoromethyl/nitro phenoxy derivatives) Antibacterial (Gram-positive/-negative) and antifungal activity
Thieno[2,3-d]pyrimidinone-triazole acetamides (e.g., 5-(furan-2-yl)-triazol-3-yl) Anti-exudative activity (comparable to diclofenac sodium)
Thieno[2,3-d]pyrimidine-1,2,3-triazole hybrids Moderate antimicrobial activity

Kinase Inhibition Potential

Spiro-fused thieno[2,3-d]pyrimidines demonstrate significant kinase inhibition (EGFR, CK2, FGFR1, B-raf) due to their ability to form hydrogen bonds with kinase active sites. However, rearranged derivatives lacking the spiro-fused system show reduced binding affinity, highlighting the critical role of the core scaffold . The target compound’s 6-ethyl and 3-(furan-2-ylmethyl) substituents may similarly stabilize interactions with kinase domains, though direct evidence is lacking.

Antimicrobial Activity

Thieno[2,3-d]pyrimidines with electron-withdrawing groups (e.g., trifluoromethyl, nitro) exhibit enhanced antibacterial and antifungal activity. For instance, compounds 8j and 8h (from ) showed MIC values of 12.5 µg/mL against S. aureus and E. coli, outperforming amoxicillin in some cases.

Anti-Exudative and Anti-Inflammatory Effects

Acetamides bearing furan-triazole moieties (e.g., 2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamide derivatives) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rat models . The thiazole ring in the target compound may offer superior metabolic stability over triazole analogs, though this requires experimental validation.

Structure-Activity Relationship (SAR) Insights

  • Thieno[2,3-d]pyrimidine Core: Essential for kinase inhibition and antimicrobial activity; modifications (e.g., spiro-fusion) enhance target binding .
  • Electron-Donating Groups (e.g., ethyl) : Improve solubility and pharmacokinetics but may reduce antimicrobial potency compared to electron-withdrawing groups .
  • Heterocyclic Appendages (furan, thiazole) : Furan enhances anti-inflammatory activity, while thiazole improves metabolic stability and target specificity .

Q & A

Q. What are the key steps in synthesizing this compound, and how is the reaction progress monitored?

The synthesis involves:

  • Cyclization of thiophene derivatives to form the thieno[2,3-d]pyrimidinone core.
  • Sulfanyl group introduction via nucleophilic substitution or thiol-ene reactions.
  • Acetamide coupling using carbodiimide-based coupling agents.

Q. Monitoring methods :

  • Thin-layer chromatography (TLC) tracks intermediate formation.
  • Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) confirms structural integrity at each step .

Q. Which spectroscopic methods are used to confirm its structure and purity?

  • 1H and 13C NMR identify proton and carbon environments, confirming functional groups (e.g., furan, thiazole).
  • Infrared (IR) spectroscopy detects carbonyl (C=O) and sulfanyl (S–) stretches.
  • High-performance liquid chromatography (HPLC) assesses purity (>95% typically required for biological assays) .

Q. What functional groups contribute to its biological activity?

Functional GroupRole in Activity
Thienopyrimidinone core Binds ATP pockets of kinases or enzymes.
Sulfanyl group Enhances redox activity and ligand-receptor interactions.
Furan-2-ylmethyl substituent Increases lipophilicity, improving membrane permeability.
Thiazol-2-yl acetamide Stabilizes hydrogen bonding with target proteins.
Structural analogs with these groups show anti-inflammatory and anticancer activity .

Q. What in vitro models are used to assess its therapeutic potential?

  • Cell proliferation assays (e.g., MTT, BrdU) in cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition assays for kinases (e.g., EGFR, VEGFR) using fluorescence-based substrates.
  • Apoptosis markers (e.g., caspase-3 activation) via flow cytometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Temperature control : Reflux (~80–100°C) accelerates cyclization but must avoid thermal decomposition.
  • Catalysts : Triethylamine or DMAP improves coupling efficiency during acetamide formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates .

Q. What strategies address contradictory data in biological activity assays?

  • Assay validation : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs.
  • Orthogonal methods : Confirm apoptosis via both Annexin V staining and DNA fragmentation assays.
  • Stability testing : Check compound integrity in assay buffers (e.g., DMSO stock oxidation) via LC-MS .

Q. How does modifying substituents affect pharmacological properties?

  • Ethyl vs. methyl groups : Larger alkyl chains (e.g., ethyl) enhance lipophilicity but may reduce solubility.
  • Furan replacement : Substituting with thiophene alters π-π stacking interactions with aromatic residues.
  • Thiazole optimization : Fluorine substitution at thiazole improves metabolic stability.
    Structure-activity relationship (SAR) studies require systematic synthesis of analogs and comparative bioassays .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets.
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).
  • QSAR models : Relate substituent electronic parameters (e.g., Hammett σ) to IC50 values. Validate with experimental IC50 data from kinase assays .

Q. What analytical challenges arise in characterizing its degradation products?

  • LC-MS/MS identifies hydrolyzed products (e.g., free thiols from sulfanyl cleavage).
  • Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions.
  • NMR tracking : Compare 1H spectra of degraded vs. intact compound to pinpoint unstable moieties (e.g., acetamide hydrolysis) .

Q. How is its pharmacokinetic profile evaluated in preclinical studies?

  • Plasma stability : Incubate with mouse plasma and quantify parent compound via LC-MS.
  • Caco-2 permeability : Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates good bioavailability).
  • Metabolite identification : Liver microsome assays detect cytochrome P450-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.